Product packaging for CAY10506(Cat. No.:CAS No. 292615-75-9)

CAY10506

Cat. No.: B052001
CAS No.: 292615-75-9
M. Wt: 454.6 g/mol
InChI Key: VDWFJOXRKJFJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CAY10506 is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting significant selectivity over other HDAC isoforms, particularly HDAC1. This selectivity profile makes it an invaluable chemical probe for dissecting the specific biological functions of HDAC6 in various cellular processes. HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone substrates, such as α-tubulin, HSP90, and cortactin, thereby playing a critical role in regulating cell motility, protein aggregation, and intracellular transport mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O4S3 B052001 CAY10506 CAS No. 292615-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWFJOXRKJFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433299
Record name CAY10506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-75-9
Record name CAY10506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Research of Cay10506

Methodologies for CAY10506 Chemical Synthesis

The synthesis of this compound, a hybrid compound featuring α-lipoic acid and a thiazolidinedione (TZD) moiety, is based on a multi-step chemical process. nih.govcaymanchem.com The general strategy involves the preparation of key intermediates, which are then coupled to form the final molecule.

The process begins with the synthesis of a phenoxyethyl amine intermediate. This is achieved through a series of reactions starting from a protected phenol (B47542) derivative. A key step involves the condensation of an aldehyde intermediate with 2,4-thiazolidinedione (B21345) in the presence of a catalyst like piperidine, which forms a benzylidene intermediate. acs.org This intermediate is then subjected to reduction, typically using magnesium in methanol, to saturate the double bond and yield the thiazolidinylmethyl-phenoxy compound. acs.org

Following the formation of the core structure, a protecting group, such as a tert-Butoxycarbonyl (Boc) group, is removed from the amine. This deprotection is commonly accomplished using anhydrous hydrochloric acid (HCl) in a solvent like dioxane, which yields the corresponding amine hydrochloride salt. acs.org

The final step is an amide coupling reaction. The deprotected amine intermediate is condensed with (R)-α-lipoic acid. This coupling is typically facilitated by forming a mixed anhydride (B1165640) of lipoic acid, which then reacts with the amine to form the stable amide bond, yielding this compound. acs.org This synthetic approach allows for the modular construction of this compound and its analogs by modifying the respective intermediates. nih.gov

Design and Development of this compound Derivatives and Analogs

The design of this compound was part of a broader effort to create novel derivatives of α-lipoic acid that could act as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists. nih.govacs.org The core concept was to combine the known antioxidant properties of α-lipoic acid with the insulin-sensitizing effects of the thiazolidinedione (TZD) class of drugs, which are potent PPARγ activators. acs.orgnih.gov This led to the development of a series of hybrid molecules, including this compound.

Research in this area has explored various structural modifications to the this compound scaffold to investigate structure-activity relationships (SAR). nih.govjcchems.com These modifications include:

Alteration of the Linker: The length and nature of the spacer connecting the amide nitrogen and the phenoxy group have been varied. For instance, derivatives with different numbers of methylene (B1212753) units in the linker have been synthesized to study the impact on receptor binding and activation. acs.org

Modification of the Amide Group: Analogs have been created where the amide nitrogen is substituted with different groups, such as a methyl group, to probe the steric and electronic requirements of the binding pocket. acs.org

Replacement of the TZD Headgroup: Phenylacetic acid-based derivatives were also synthesized as isosteres of the TZD group, replacing the heterocyclic ring with a different acidic moiety to assess its importance for PPARγ agonism. nih.govacs.org

These systematic modifications have led to the identification of several potent PPARγ agonists within this chemical series. nih.gov

Table 1: Examples of this compound Analogs and Their Reported Activity
CompoundStructural Modification from this compoundReported Activity
Compound 9a (N-methyl analog)Methyl group on the amide nitrogenPotent PPARγ agonist. nih.govacs.org
Compound 11e (Water-soluble analog)Incorporates a structural feature to enhance water solubilityIdentified as a potent PPARγ agonist. nih.govacs.org
Phenylacetic Acid DerivativesReplacement of the thiazolidinedione headgroup with a phenylacetic acid moietySynthesized and evaluated for PPARγ agonist activities. nih.gov
Compound 18a/18bAlteration in the methylene spacer length between the amide and phenoxy groupSynthesized to study the effect of the spacer on activity. acs.org

The ability of this compound and its derivatives to function as PPARγ agonists is rooted in their specific molecular interactions with the receptor's ligand-binding domain (LBD). pdbj.org The crystal structure of the human PPARγ LBD in complex with this compound (PDB ID: 6DGQ) provides a detailed view of this interaction at an atomic level. pdbj.orgwwpdb.orgrcsb.org

The PPARγ LBD features a large, Y-shaped ligand-binding pocket (LBP) that accommodates the this compound molecule. nih.gov The binding mechanism shares characteristics with classical TZD agonists like Rosiglitazone. nih.govelifesciences.org The key interactions are:

Thiazolidinedione Headgroup: The acidic TZD headgroup is crucial for anchoring the molecule within the LBP. It forms a network of hydrogen bonds with key amino acid residues in the activation function-2 (AF-2) domain, specifically with Serine-289 (H3), Histidine-323 (H5), Histidine-449 (H11), and Tyrosine-473 (H12). nih.gov This interaction is critical for stabilizing the active conformation of helix 12, which is a prerequisite for coactivator recruitment and subsequent gene transcription. nih.gov

Central Linker: The phenoxyethyl-amide linker spans the distance between the polar headgroup and the hydrophobic tail, positioning them correctly within the binding pocket to engage with their respective interaction sites. acs.org

Quantitative structural assessments have shown that the functional efficacy of agonists like this compound correlates with a shift in the receptor's conformational state from a ground state toward an active state. pdbj.org This structural understanding provides a clear basis for the PPARγ agonism observed in the this compound series and serves as a foundation for the rational design of new, potentially more effective, modulators of the receptor. pdbj.orgnih.gov

Table 2: Key Interacting Residues in the PPARγ Ligand-Binding Pocket for TZD-type Ligands
Amino Acid ResidueHelix LocationType of InteractionRole in Activation
Serine-289H3Hydrogen BondAnchors the TZD headgroup. nih.gov
Histidine-323H5Hydrogen BondAnchors the TZD headgroup. nih.gov
Histidine-449H11Hydrogen BondAnchors the TZD headgroup. nih.gov
Tyrosine-473H12Hydrogen BondStabilizes the active conformation of the activation helix (H12). nih.gov

Molecular Mechanisms of Action of Cay10506

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a member of the nuclear receptor superfamily that, upon activation by ligands, heterodimerizes with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoters of target genes, thereby activating their transcription. escholarship.org PPARγ is highly conserved in humans and mice, sharing 96% homology in amino acid sequences, and comprises four main domains: a ligand-dependent transcriptional activation domain (A/B domain), a DNA-binding domain (C domain), a hinge region (D domain), and a ligand-binding domain (E/F domain). frontiersin.org

Ligand Binding and Transactivation Properties of Human PPARγ

CAY10506 functions as a ligand for PPARγ, specifically transactivating human PPARγ. caymanchem.comcaymanchem.com The interaction between this compound and the human PPARγ ligand-binding domain (LBD) has been structurally characterized through X-ray crystallography, with a crystal structure available (PDB ID: 6DGQ). dbtindia.gov.inrcsb.orgrcsb.orgpdbj.orgnih.govpnas.orgpdbj.org This structural information provides insight into how this compound binds to the receptor, influencing its conformational ensemble. rcsb.orgnih.govpnas.orgpnas.org Agonist functional efficacy is correlated with a shift in the conformational equilibrium of PPARγ from a ground state towards an active state. nih.govpnas.orgpnas.org

Quantitative Assessment of PPARγ Agonistic Efficacy

This compound has been quantitatively assessed for its agonistic efficacy on human PPARγ. It has been shown to transactivate human PPARγ with an EC50 value of 10 µM. caymanchem.comcaymanchem.comszabo-scandic.comsmallmolecules.comglpbio.com This EC50 value indicates the concentration at which this compound elicits half of its maximal effect in activating PPARγ-mediated transcription.

Table 1: Quantitative Efficacy of this compound on Human PPARγ

CompoundTarget ReceptorEC50 (µM)Reference
This compoundHuman PPARγ10 caymanchem.comcaymanchem.comszabo-scandic.comsmallmolecules.comglpbio.com

Studies utilizing biochemical assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), measure the ligand-dependent change in the interaction between the PPARγ LBD and coactivator peptides. nih.gov For structurally related PPARγ agonists, ligand potency and functional efficacy are correlated to the degree to which they shift the conformational ensemble of PPARγ towards an active state. nih.govpnas.org This suggests that this compound's agonistic activity is mediated by its ability to induce specific conformational changes in the PPARγ receptor, facilitating coactivator recruitment and subsequent gene transcription. nih.gov

PPARγ-Independent Mechanisms of this compound Action

While this compound is known as a PPARγ ligand, research indicates that some of its cellular effects can occur independently of PPARγ activation. escholarship.orgnih.govnih.gov This highlights a multifaceted mechanism of action for the compound.

Regulation of Reactive Oxygen Species (ROS) Production

This compound has been demonstrated to influence the production of reactive oxygen species (ROS) in cellular contexts. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH•), which are typically by-products of aerobic metabolism. imrpress.com While essential for cellular signaling and stress response at physiological levels, excessive ROS can lead to oxidative stress and cellular damage. mdpi.comnih.govmdpi.com

Mechanisms of ROS Modulation by this compound in Cellular Contexts

This compound induces ROS generation in various cellular contexts. nih.govmedchemexpress.commedchemexpress.comscience.gov This increase in ROS production by this compound can contribute to cellular outcomes such as cell death. nih.govmedchemexpress.commedchemexpress.com For example, in non-small cell lung cancer cells, this compound was found to induce ROS generation, which played a role in enhancing γ-radiation-induced apoptosis. nih.gov The increase in ROS generation by this compound and other PPARγ ligands was significant, and the ROS scavenger N-acetylcysteine (NAC) was able to inhibit both the ROS generation and the associated apoptotic cell death. nih.gov

The mechanisms by which this compound modulates ROS production can be multifaceted. ROS are primarily generated in cellular compartments such as mitochondria (via the electron transport chain), peroxisomes, and through the activity of enzymes like NADPH oxidases (NOXs). frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.org While the precise direct targets for this compound's ROS modulation are not fully detailed in the provided information, its ability to induce ROS suggests it may impact these cellular sources or interfere with antioxidant defense systems. The observed ROS generation by this compound, even in a PPARγ-independent manner, indicates that it may directly influence cellular redox homeostasis through pathways distinct from its nuclear receptor activation. nih.gov

Induction of Cellular Apoptosis and Programmed Cell Death Pathways

This compound is recognized as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand capable of inducing cell death and reactive oxygen species (ROS) production in vitro medchemexpress.commedchemexpress.com. A significant aspect of this compound's mechanism of action is its radiosensitizing effect, wherein it enhances γ-radiation-induced apoptosis medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com. This induction of programmed cell death is a critical therapeutic target in cancer research, as apoptosis represents an active self-destruction process characterized by distinct morphological changes such as chromatin condensation, cytoplasmic shrinkage, and the formation of apoptotic bodies journalofoncology.org.

Caspase Pathway Activation (Caspase-3, Caspase-8)

The apoptotic cascade involves the activation of a family of cysteine proteases known as caspases. Research indicates that this compound enhances apoptosis via the activation of specific caspases. It has been observed to enhance caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage in vitro medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com. Caspase-3 is considered a pivotal executioner caspase, responsible for cleaving various cellular substrates, including the inhibitor of caspase-activated deoxyribonuclease (ICAD), thereby releasing caspase-activated deoxyribonuclease (CAD) to degrade chromosomal DNA journalofoncology.org.

Furthermore, studies involving combined treatment with PPARγ ligands, including this compound, and γ-radiation have demonstrated the triggering of caspase-8 activation nih.govosti.gov. Caspase-8 functions as an initiator caspase, playing a crucial role in the extrinsic or death-receptor apoptotic pathway, which is typically initiated by external signals binding to death receptors medchemexpress.comnih.govfrontiersin.org. The activation of these caspases underscores this compound's involvement in both intrinsic and extrinsic apoptotic pathways, contributing to its cell death-inducing properties.

Poly (ADP-ribose) Polymerase (PARP) Cleavage

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and genomic integrity astrazeneca.com. Its proteolytic cleavage is a well-established biochemical hallmark of apoptosis and is typically executed by activated caspases, particularly caspase-3 medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com. This compound has been shown to enhance caspase-3-mediated PARP cleavage, particularly in the context of γ-radiation-induced apoptosis medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com. This cleavage event inactivates PARP, preventing it from repairing DNA damage, which contributes to the apoptotic process and cellular demise.

DNA Damage Response Modulation

The DNA damage response (DDR) is a complex network of cellular pathways that detect, signal, and repair DNA lesions to maintain genomic stability astrazeneca.comoaepublish.comnih.gov. This compound has been implicated in modulating this response, particularly in conjunction with γ-radiation. PPARγ ligands, including this compound, may enhance the γ-radiation-induced DNA damage response nih.govosti.gov. This modulation is critical as unrepaired DNA damage can lead to cell cycle arrest, apoptosis, or genomic instability astrazeneca.comnih.gov.

Upregulation of Gamma-H2AX (γ-H2AX) Expression

Data Tables

Table 1: Effects of this compound on Apoptotic and DNA Damage Response Markers in NSCLC Cells (in combination with γ-radiation)

Mechanism/MarkerEffect of this compound (alone or in combination)Relevant Cell Lines/Context
Apoptosis InductionEnhances γ-radiation-induced apoptosisNon-small cell lung cancer (NSCLC) cells medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com
Caspase-3 ActivationEnhances caspase-3-mediated activationIn vitro, NSCLC cells medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com
Caspase-8 ActivationTriggers activation (in combination with γ-radiation)NSCLC cells nih.govosti.gov
PARP CleavageEnhances caspase-3-mediated cleavageIn vitro, NSCLC cells medchemexpress.commedchemexpress.commedchemexpress.comsmallmolecules.comnih.govsigmaaldrich.com
DNA Damage ResponseMay enhance γ-radiation-induced responseNSCLC cells nih.govosti.gov
γ-H2AX ExpressionPossibly increases expression (in combination with γ-radiation)NSCLC cells nih.govosti.gov
ROS GenerationInduces cell death and ROS production (alone); significantly increased in combination with γ-radiationIn vitro, NSCLC cells medchemexpress.commedchemexpress.comnih.gov

Structural and Biophysical Characterization of Cay10506 Interactions

X-ray Crystallography Studies of CAY10506-Receptor Complexes

X-ray crystallography provides high-resolution insights into the static binding poses of ligands within receptor pockets. Studies involving this compound have focused on its complex with the human PPARγ LBD.

The crystal structure of the human PPARγ LBD in complex with this compound has been determined and deposited in the Protein Data Bank (PDB) under the accession code 6DGQ, with a resolution of 2.45 Å. probes-drugs.orgnih.govresearchgate.net In these crystal structures, the PPARγ LBD typically crystallizes as a homodimer in the asymmetric unit, although it exists as a monomer in solution. nih.gov

Agonists like this compound bind to an internal hydrophobic orthosteric pocket within the nuclear receptor LBD. probes-drugs.org This binding event is critical for stabilizing structural elements that form the activation function-2 (AF-2) coregulator interaction surface, which includes helix 3, helix 4/5, and the regulatory switch element, helix 12. probes-drugs.org In the this compound-bound PPARγ LBD structure (PDB 6DGQ, chain A), helix 12 adopts an active conformation, which is essential for the activation of PPARγ transcription. probes-drugs.orgnih.gov The stabilization of the active AF-2 surface conformation enhances the binding affinity for and recruitment of transcriptional coactivator proteins, thereby promoting chromatin remodeling and increased gene transcription. probes-drugs.org

However, X-ray crystallography studies of the thiazolidinedione (TZD) series, which includes this compound, did not reveal obvious graded activity conformations. probes-drugs.orgnih.gov This limitation is likely due to the nature of X-ray diffraction data, which can bias observed conformations towards ground or fully active states, or due to crystal contacts that constrain the receptor's flexibility, preventing the capture of the full spectrum of graded or partial activity states. probes-drugs.org

Table 1: X-ray Crystallography Data for PPARγ LBD Complexes with Thiazolidinedione (TZD) Agonists

LigandPDB IDResolution (Å)
This compound6DGQ2.45
Darglitazone6DGL1.95
Edaglitazone5UGM2.1
Rosiglitazone4EMA2.55
Pioglitazone5Y2O1.80
Troglitazone6DGO3.10
Netoglitazone3B0Q2.10
Ciglitazone6O682.78
Mitoglitazone6O672.52
CAY106386DGR2.15

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

In contrast to X-ray crystallography, solution Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful technique for detecting dynamic conformational changes in proteins, including graded activity states of receptors in solution. probes-drugs.orgnih.gov

NMR spectroscopy has been employed to characterize the effects of various PPARγ agonists, including this compound, on the receptor's conformational ensemble. probes-drugs.orgnih.govresearchgate.net Unlike crystal structures, NMR studies successfully detected a graded shift in the conformational ensemble of the PPARγ LBD towards an active state. probes-drugs.orgnih.govresearchgate.net This capability of NMR is crucial because it allows for the observation of the spectrum of graded or partial activity states that are predicted by receptor theory but often not captured by static crystal structures. probes-drugs.org Specifically, two-dimensional [1H,15N]-TROSY-HSQC NMR spectra revealed co-linear NMR peak shifting for residues located proximal to the AF-2 coactivator interaction surface, providing direct evidence of ligand-induced conformational changes. probes-drugs.org This graded shift in the conformational ensemble was observed for all ligands studied, demonstrating a correlation between efficacy and the graded activity conformation state, even for structurally diverse compounds, independent of their chemical structure. probes-drugs.org

For structurally similar ligands, such as the TZD series that includes this compound, a direct correlation has been observed between ligand potency, efficacy, and the degree of conformational shift towards an active state. probes-drugs.orgnih.govresearchgate.net This suggests that the residence times of these related analogs on the receptor can influence both its conformation and functional output. probes-drugs.orgnih.govresearchgate.net More broadly, for all tested ligands, agonist functional efficacy consistently correlated with a shift in the conformational ensemble equilibrium from a ground state towards an active state, as detected by NMR spectroscopy. probes-drugs.orgnih.govresearchgate.net These NMR-observed structural findings are consistent with the principles of allostery within receptor theory models of receptor activation.

Quantitative Structure-Function Relationships in Receptor Pharmacology

The investigation of this compound, alongside other PPARγ agonists, has significantly contributed to the understanding of quantitative structure-function relationships in receptor pharmacology. Quantitative structure-function approaches have been applied to comprehensively characterize the effects of both structurally similar and diverse agonists on the conformational ensemble of nuclear receptor PPARγ. probes-drugs.orgnih.govresearchgate.net

The overarching goal of receptor theory is to accurately understand and predict the relationship between a ligand's potency and its functional efficacy. probes-drugs.org The experimental evidence derived from these quantitative graded activity-conformation correlations, particularly those obtained through NMR spectroscopy, provides a robust platform for extending and testing theoretical models of receptor pharmacology. probes-drugs.orgnih.govresearchgate.net This work aims to refine existing models to more precisely describe and predict ligand-dependent receptor activity, thereby advancing the field's ability to design and optimize pharmacological agents. probes-drugs.orgnih.govresearchgate.net Structural prediction tools are also emerging as valuable assets in understanding these complex structure-function relationships, with the potential to accelerate the development of high-performing synthetic receptors for various biotechnological and medical applications.

Cellular and in Vitro Biological Effects of Cay10506

Impact on Cell Proliferation and Viability

Studies have indicated that CAY10506 can induce cell death and reactive oxygen species (ROS) generation in a manner that is independent of PPARγ. nih.gov Furthermore, this compound has been observed to decrease the viability of various cancer cell lines. The inhibitory concentration 50% (IC50) values for these effects have been reported to range from 0.7 to 4.7 µM across different cancer cell lines. biomarker.hu

Radiosensitizing Effects in Cancer Cell Lines

This compound exhibits significant radiosensitizing activities, particularly when combined with gamma radiation in cancer cell lines. This effect has been investigated in various in vitro models, demonstrating its potential to enhance the efficacy of radiation therapy. nih.gov

Enhancement of Radiation-Induced Apoptosis

The combined treatment of this compound with gamma radiation has been shown to enhance radiation-induced apoptosis in vitro. nih.gov This enhancement is associated with the activation of the caspase pathway. Specifically, the combination treatment led to increased caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage. nih.gov Additionally, the treatment triggered the activation of caspase-8, an initiator caspase that plays a crucial role in the observed combination-induced apoptosis. nih.gov

Cell Line Specific Responses and Heterogeneity Studies (e.g., Non-Small Cell Lung Cancer cells)

The radiosensitizing activities of this compound, particularly its effects in combination with gamma radiation, have been specifically investigated in non-small cell lung cancer (NSCLC) cells. nih.gov These effects, including the induction of cell death and ROS generation, were observed to occur in a PPARγ-independent manner within these cell lines. nih.gov

Tumor heterogeneity, encompassing genetic, epigenetic, and metabolic factors, is a well-documented characteristic of non-small cell lung cancer and can significantly influence treatment responses. mdpi.commdpi.comnih.govnih.gov While this compound's effects have been demonstrated in NSCLC cell lines, further detailed studies on how specific aspects of NSCLC heterogeneity might modulate its efficacy or radiosensitizing potential are areas of ongoing research in the broader field of cancer biology.

Methodological Approaches in In Vitro Studies

In vitro studies investigating the cellular effects of this compound, especially its radiosensitizing properties, employ various methodological approaches to assess cellular responses.

Clonogenic Cell Survival Assays

The clonogenic cell survival assay is a fundamental method used to assess the radiosensitivity of cells and the impact of agents like this compound. nih.govscience.govnih.gov This assay determines the ability of a single cell to proliferate indefinitely and form a large colony or a clone. nih.govubitweb.de A cell is considered "clonogenic" if it retains this reproductive ability. nih.govubitweb.de The assay generates a cell survival curve, which illustrates the relationship between the dose of an agent (e.g., radiation, this compound, or their combination) and the fraction of cells that retain their reproductive capacity. nih.govubitweb.de Although historically crucial in radiobiology for studying radiation effects, clonogenic assays are now broadly applied to evaluate various agents with potential clinical applications, including chemotherapy agents and radiosensitizers. nih.govubitweb.de

Flow Cytometry for Subdiploid Cellular DNA Fraction

The analysis of subdiploid cellular DNA fraction is a widely recognized method to detect and quantify apoptotic cells. During apoptosis, extensive DNA fragmentation occurs, leading to the loss of low molecular weight DNA fragments during cell preparation for staining. nih.gov Consequently, apoptotic cells exhibit a fractional DNA content, often referred to as a "sub-G1" or "sub-diploid" population, when analyzed by flow cytometry. nih.gov Flow cytometry is a powerful technique for assessing DNA content in individual cells within large populations, enabling the rapid and accurate estimation of DNA ploidy and cell cycle distribution. nih.govresearchgate.netresearchgate.net

While this compound is known to induce cell death and enhance γ-radiation-induced apoptosis, specific quantitative data detailing the percentage of subdiploid cellular DNA fractions observed in cells treated with this compound via flow cytometry were not explicitly available in the reviewed literature. However, the induction of apoptosis by this compound strongly suggests that an increase in the subdiploid DNA population would be a measurable outcome in such experiments.

If specific data were available, a table illustrating the impact of this compound on the subdiploid DNA fraction might appear as follows:

Treatment GroupSubdiploid DNA Fraction (%)Notes
Control[Data]Baseline apoptosis levels
This compound[Data]Expected increase due to apoptosis induction
This compound + γ-radiation[Data]Expected further increase due to radiosensitizing effect

Immunoblot Analysis of Caspase Pathways

Caspases are a family of cysteine-dependent proteases that play a central role in the execution phase of apoptosis. nih.govresearchgate.netmybiosource.com Their activation typically involves proteolytic cleavage from inactive proenzymes into active subunits. nih.govresearchgate.net Immunoblotting (Western blotting) is a standard laboratory technique used to detect and analyze the activation of caspases by observing these characteristic cleavages. nih.govresearchgate.net For instance, caspase-3, a key effector caspase, is cleaved from its 32 kDa pro-enzyme into active p17 and p12 subunits by upstream initiator caspases (e.g., caspase-8 and caspase-9) during apoptosis. nih.gov Similarly, caspase-7 undergoes proteolytic cleavage to yield active p12 and p20 subunits. nih.gov The detection of cleaved forms of caspases, such as caspase-3 and caspase-9, serves as evidence of their activation and the progression of apoptotic signaling pathways. nih.govmybiosource.commdpi.com

A significant finding regarding this compound is its ability to enhance caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage. nih.gov PARP is a well-known substrate of activated caspase-3, and its cleavage is a biochemical hallmark of apoptosis. nih.gov This indicates that this compound promotes the activation of caspase-3. Immunoblot analysis would be the primary method to confirm the presence and levels of cleaved caspase-3 and other relevant caspases following this compound treatment.

If specific data were available, a table illustrating the immunoblot findings for caspase activation might appear as follows:

Treatment GroupCleaved Caspase-3 (Relative Intensity)Cleaved PARP (Relative Intensity)Notes
Control[Data][Data]Baseline levels
This compound[Data][Data]Expected increase indicating activation

Reactive Oxygen Species Measurement Techniques

Reactive oxygen species (ROS) are highly reactive molecules that play diverse roles in cellular signaling but can also contribute to oxidative stress and cell damage when overproduced. This compound has been shown to induce ROS production in a PPARγ-dependent manner in vitro. invivochem.cnresearchgate.netnih.gov Various techniques are employed to measure ROS levels in biological systems, often relying on fluorescent or luminescent probes that react with specific ROS. nih.gov

Common fluorescent probes include 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA or CM-H2DCFDA), which, upon oxidation by various ROS, yields the fluorescent product 2',7'-dichlorofluorescein (B58168) (DCF). While widely used, H2DCFDA is not specific to a single ROS. For more specific detection, probes like MitoSOX Red are utilized, which are highly selective for mitochondrial superoxide (B77818). Amplex Red is another fluorescent probe used to measure hydrogen peroxide (H2O2) production.

Beyond fluorescence, luminescent methods, such as those employing chemiluminescent molecules like luminol, lucigenin, or L-012, can detect ROS by emitting light upon oxidation. nih.gov Enzyme-dependent bioluminescence, involving luciferases, also offers a means for ROS detection. nih.gov Electron paramagnetic resonance (EPR) spectroscopy provides a direct and quantitative method for monitoring ROS production. These techniques allow for the assessment of changes in cellular redox state and the identification of specific ROS species.

While this compound is reported to induce ROS production, specific quantitative data on the levels or fold changes of ROS measured by these techniques in response to this compound treatment were not provided in the search results.

If specific data were available, a table illustrating the impact of this compound on ROS levels might appear as follows:

Treatment GroupROS Level (e.g., Relative Fluorescence Units or Fold Change)Measurement MethodNotes
Control[Data]H2DCFDABaseline ROS levels
This compound[Data]H2DCFDAExpected increase in total ROS
This compound[Data]MitoSOX RedExpected increase in mitochondrial superoxide

In Vivo Pharmacological and Preclinical Therapeutic Potential of Cay10506

Preclinical Studies in Cancer Models

While CAY10506 has shown in vitro effects such as inducing cell death and ROS generation, specific in vivo anti-tumor activities or therapeutic implications in particular cancer types, such as Non-Small Cell Lung Cancer, have not been identified for this compound in the conducted literature review. Research on in vivo anti-tumor activities often involves various compounds and models mdpi.comnih.govplos.orgnih.govmdpi.com, but direct evidence for this compound in this regard is not available. Similarly, while Non-Small Cell Lung Cancer (NSCLC) is a significant area of preclinical and clinical research nih.govcancer.govnih.govmdpi.commdpi.com, no specific in vivo studies linking this compound to therapeutic implications in NSCLC were found.

Preclinical Studies in Metabolic Disorders

The available information does not detail in vivo preclinical studies for this compound concerning anti-diabetic activity, glucose metabolism regulation, or anti-hyperuricemia activities. While many compounds and extracts have been investigated for their roles in metabolic disorders, including anti-diabetic effects nih.govjrespharm.commdpi.commdpi.comresearchgate.net and anti-hyperuricemia properties japsonline.comfrontiersin.orgrjpharmacognosy.irproceedings-szmc.org.pknih.gov, specific in vivo data for this compound in these therapeutic areas are not present in the current search results.

Systemic Effects and Pathway Perturbations in Organismal Models

Information regarding the systemic effects and specific pathway perturbations of this compound in organismal models, beyond its in vitro PPARγ agonistic activity, is not available in the current literature.

Biochemical Pathway and Metabolic Network Modulation by Cay10506

Involvement in PPAR-Related Metabolic Pathways

CAY10506 acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), exhibiting an EC50 value of 10 µM for human PPARγ transactivation. caymanchem.comnih.gov PPARγ is a pivotal member of the nuclear receptor superfamily, alongside PPARα and PPARδ, all of which are ligand-activated transcription factors. glpbio.comwjgnet.com These receptors play a central role in controlling gene expression by forming heterodimers with the retinoid X receptor (RXR) and binding to specific PPAR-responsive elements (PPREs) within gene promoters. glpbio.comwjgnet.com Upon ligand binding, PPARs interact with transcriptional coactivators, thereby increasing the rate of transcription initiation. glpbio.comnih.gov

PPARγ is predominantly expressed in adipose tissue and immune cells, where it is instrumental in regulating adipocyte differentiation and enhancing insulin (B600854) sensitivity. wjgnet.comfrontiersin.org Its activation by agonists like this compound leads to a conformational shift in the PPARγ protein, promoting the recruitment of coactivator proteins such as TRAP220 (also known as MED1 or DRIP205), which is essential for PPARγ-mediated transcription. nih.govbiorxiv.org

The broader family of PPARs is extensively involved in regulating diverse metabolic pathways, including glucose homeostasis, lipoprotein metabolism, fat production, and fatty acid uptake. wjgnet.comfrontiersin.org Specifically, PPARγ activation contributes to improved insulin sensitization in skeletal muscle, enhanced glucose-stimulated insulin secretion in pancreatic beta cells, and increased gluconeogenesis in the liver. frontiersin.org The ability of this compound to activate PPARγ positions it as a modulator of these critical metabolic processes.

Potential Influence on Lipid Metabolism Pathways

This compound's agonistic activity on PPARγ directly implicates its potential influence on lipid metabolism pathways. PPARγ is a key regulator of lipid homeostasis, overseeing processes such as fat production and fatty acid uptake. glpbio.comfrontiersin.org Lipid metabolism encompasses the complex synthesis and degradation of fatty acids and more intricate lipid molecules, as well as the storage of fats for energy. mgcub.ac.inbasicmedicalkey.comslideshare.net

Key processes within lipid metabolism include:

Fatty Acid Synthesis (Lipogenesis): The conversion of excess sugar molecules into fatty acid/lipid molecules for energy storage, with acetyl coenzyme A (acetyl-CoA) serving as a crucial intermediate. basicmedicalkey.com

Beta-Oxidation: The breakdown of fatty acid molecules to produce energy, occurring in both peroxisomal and mitochondrial compartments. mgcub.ac.inaopwiki.org

Lipoprotein Metabolism: The transport of lipids, such as triglycerides and cholesterol, throughout the bloodstream via various lipoproteins including chylomicrons, very low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). slideshare.netresearchgate.net

Given that PPARγ is a central regulator of adipogenesis and lipid metabolism in adipose tissue, this compound's action as a PPARγ agonist suggests its capacity to modulate these pathways, potentially influencing fat storage and fatty acid utilization. wjgnet.comfrontiersin.org

Cross-Talk with Other Signaling and Regulatory Networks

The influence of this compound extends beyond direct PPAR activation, engaging in cross-talk with other cellular signaling and regulatory networks. Research indicates that this compound can induce cell death and reactive oxygen species (ROS) generation in a PPARγ-dependent manner. invivochem.cn This suggests an interaction with pathways related to cellular stress responses and potentially apoptotic signaling, as evidenced by the structural analysis of human PPARγ ligand binding domain in complex with this compound, which has been associated with apoptotic signaling pathways. nih.govbiorxiv.orgrcsb.org

Furthermore, PPARs, including PPARγ, are known to directly participate in immune responses and inflammation mechanisms. wjgnet.com This implies that this compound's agonistic activity on PPARγ could modulate inflammatory signaling pathways. The intricate nature of cellular regulation means that the effects of compounds like this compound on one pathway can have ripple effects across interconnected networks. For example, the regulation of alternative splicing, a key event in gene expression, is influenced by various extracellular signals and their complex interactions within signaling pathways. nih.gov

The structural characterization of this compound's binding to PPARγ, including X-ray crystallography and NMR spectroscopy, provides detailed insights into how this ligand shifts the conformational ensemble of PPARγ towards an active state, influencing its functional efficacy. nih.govbiorxiv.org This conformational change is a fundamental mechanism by which this compound exerts its regulatory effects on downstream gene expression and, consequently, on broader metabolic and cellular networks.

Advanced Methodologies and Future Research Directions

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are crucial for elucidating the precise molecular interactions and structural changes induced by CAY10506. X-ray crystallography has been instrumental in providing high-resolution structural insights into this compound. Specifically, crystal structures of this compound bound to the PPARγ Ligand Binding Domain (LBD) have been successfully solved, yielding a resolution of 2.45 Å (Protein Data Bank (PDB) identifier: 6DGQ). This structural data is vital for understanding the compound's binding pose and the conformational changes it induces upon receptor interaction nih.govbiorxiv.org.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to detect how the nuclear receptor transcription factor PPARγ structurally responds to ligand binding, including this compound nih.govbiorxiv.org. This technique offers dynamic information about molecular changes in solution, complementing the static snapshots provided by crystallography. Metabolomic NMR analysis has also been utilized in studies where this compound was identified as a component within complex biological matrices, such as pomegranate juice, highlighting its presence and potential biological roles in natural products researchgate.net.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

The integration of this compound research with omics technologies offers a comprehensive view of its systemic effects and molecular targets. Metabolomics, in particular, has played a role in identifying this compound in various biological contexts. For instance, this compound has been detected as an anti-diabetic compound in fresh and fermented pomegranate juice through metabolomic analyses researchgate.netresearchgate.netresearchgate.netnih.gov. This demonstrates the utility of metabolomics in identifying bioactive compounds and understanding their impact on metabolic pathways.

Beyond metabolomics, studies involving PPARγ ligands, which include this compound, have utilized proteomics and transcriptional profiling to investigate their mechanisms of action and the resulting changes in gene expression science.govscience.govscience.govosti.gov. These "omics" approaches provide a broad molecular landscape, enabling the discovery of potential biomarkers, the definition of disease subtypes, and the identification of novel therapeutic targets nih.govnih.gov. For example, proteomic studies have been conducted to identify biological factors modulated by PPARγ ligands science.gov, and transcriptional profiling has been used to examine gene co-regulation in response to such compounds science.gov.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Dynamics

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the intricate ligand-receptor dynamics of this compound. Computational docking has been applied to assess the binding affinity and pose of this compound to PPARγ science.gov. This initial screening method helps prioritize compounds for further experimental validation.

Atomistic molecular dynamics simulations are extensively used to develop and evaluate theoretical receptor models, providing insights into how ligand binding, including that of this compound, influences receptor conformation and functional activity nih.govbiorxiv.orgdntb.gov.ua. These simulations offer a dynamic, atomic-level view of the interactions that are not readily accessible through experimental methods alone nih.gov. MD simulations are increasingly powerful in drug discovery, enabling the investigation of dynamic interactions between small-molecule drugs and their target proteins, thereby informing pharmacological research arxiv.org.

Development of Novel this compound-Based Therapeutic Strategies

This compound's established biological activities position it as a promising candidate for the development of novel therapeutic strategies. As a PPARγ ligand, this compound has been shown to induce cell death and generate reactive oxygen species (ROS) in a PPARγ-dependent manner invivochem.cnmedchemexpress.com. This mechanism of action is particularly relevant in oncology.

Detailed research findings indicate that this compound exhibits radiosensitizing effects, significantly enhancing γ-radiation-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage in non-small cell lung cancer (NSCLC) cells science.govscience.govscience.govosti.govmedchemexpress.comscience.govscience.gov. This pro-apoptotic effect in combination with radiation therapy highlights its potential as an adjunct in cancer treatment. Beyond cancer, this compound's identification as an anti-diabetic compound in natural product research also suggests its potential in metabolic disorder management researchgate.netresearchgate.netresearchgate.netnih.gov.

Q & A

Q. What are the primary molecular targets and signaling pathways modulated by CAY10506 in experimental models?

this compound is a hybrid lipoic acid-TZD derivative and a PPAR agonist, primarily targeting peroxisome proliferator-activated receptors (PPARs) to regulate lipid metabolism, inflammation, and insulin sensitivity . Methodologically, researchers should validate target engagement via in vitro PPAR transactivation assays (e.g., luciferase reporter systems) and confirm downstream effects using qPCR or Western blotting for PPAR-responsive genes (e.g., adiponectin, GLUT4). Dose-response curves and specificity controls (e.g., PPAR-knockout models) are critical to distinguish on-target effects from off-target interactions .

Q. Which in vivo or in vitro models are most appropriate for studying this compound’s therapeutic potential?

Preclinical studies often employ high-fat diet-induced obesity models in rodents to evaluate this compound’s metabolic effects, while in vitro models include 3T3-L1 adipocytes for adipogenesis assays . Researchers must justify model selection based on the hypothesis: for example, zebrafish models are suitable for high-throughput screening of lipid-lowering effects, whereas genetically modified mice (e.g., db/db mice) better replicate diabetic pathophysiology. Ensure consistency in strain, age, and environmental variables to reduce data variability .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

Start with pharmacokinetic profiling to determine bioavailability and half-life. Use subacute toxicity studies (14–28 days) in rodents, monitoring biomarkers like liver enzymes (ALT/AST) and renal function (creatinine). For efficacy, establish the minimal effective dose (MED) via glucose tolerance tests or insulin sensitivity indices. Parallel control groups (vehicle and positive controls, e.g., rosiglitazone) are essential to contextualize results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?

Discrepancies (e.g., strong anti-inflammatory effects in arthritis models but limited impact in neurodegenerative studies) may stem from tissue-specific PPAR isoform expression (PPARα vs. PPARγ) or pharmacokinetic barriers (e.g., blood-brain penetration). To address this, perform isoform-selective knockdown experiments and measure drug concentrations in target tissues via LC-MS. Meta-analyses of existing datasets can identify confounding variables, such as differences in treatment duration or model genetics .

Q. What experimental strategies optimize the detection of synergistic effects between this compound and other PPAR modulators?

Use factorial design experiments to test combinations (e.g., this compound + fenofibrate). Assess synergy via isobolographic analysis or Chou-Talalay plots, calculating combination indices (CI < 1 indicates synergy). Transcriptomic profiling (RNA-seq) can uncover non-linear pathway interactions. Validate findings in co-culture systems (e.g., hepatocyte-macrophage systems) to mimic physiological complexity .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity during long-term studies?

Implement strict quality control:

  • Characterize each batch via HPLC for purity (>98%) and NMR for structural confirmation.
  • Include internal reference samples in every experiment (e.g., a stable this compound aliquot) to normalize inter-assay variability.
  • Document solvent preparation (e.g., DMSO concentration, storage temperature) to prevent compound degradation .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing time-series data from this compound treatment studies?

Mixed-effects models are ideal for longitudinal data (e.g., weekly glucose measurements), accounting for individual variability and missing data points. For omics datasets, apply false discovery rate (FDR) correction to mitigate Type I errors. Use pathway enrichment tools (e.g., GSEA) to link PPAR activation to phenotypic outcomes .

Q. How can researchers differentiate between PPAR-dependent and off-target effects in this compound studies?

Combine genetic (e.g., PPAR siRNA) and pharmacological (e.g., PPAR antagonists like GW9662) approaches. Compare this compound’s effects in wild-type vs. PPAR-null models. Off-target effects may persist in knockout systems, necessitating chemoproteomic profiling (e.g., affinity pulldown-MS) to identify alternative binding partners .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when reporting this compound’s effects in preclinical studies?

Adhere to ARRIVE guidelines: report sample size calculations, randomization methods, and blinding protocols. Share raw data (e.g., ELISA absorbance values) and analysis code publicly. Use standardized PPAR assay protocols from repositories like Zenodo or Protocols.io .

Q. How should researchers mitigate publication bias in this compound-related studies?

Pre-register hypotheses and analytical plans on platforms like Open Science Framework. Publish negative results in dedicated journals (e.g., PLOS ONE’s Negative Results sections). Collaborate via multi-center consortia to validate findings across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10506
Reactant of Route 2
CAY10506

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.